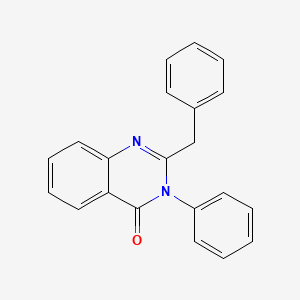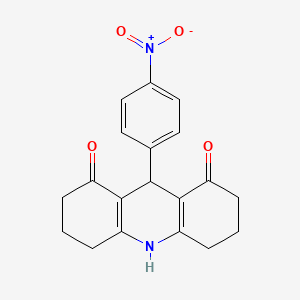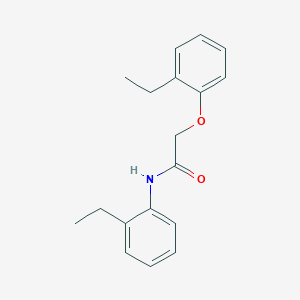
2-benzyl-3-phenyl-4(3H)-quinazolinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-benzyl-3-phenyl-4(3H)-quinazolinone and related derivatives involves cyclization reactions of 2-aminobenzamides with different aldehydes or benzyl alcohols. A notable method includes the reaction of 2-aminobenzamide with aromatic aldehydes in polyphosphoric acid, yielding 2-phenyl derivatives, while 2-benzyl derivatives are synthesized through the fusion of amides from anthranilic and homoveratric acids followed by sulfonation with sulfuric acid (Kodonidi et al., 2023). Another synthesis approach involves the reaction of 2-aminobenzohydrazides with Schiff bases to yield 3-benzylideneamino-4(3H)-quinazolinones and related compounds (Reddy et al., 1986).
Molecular Structure Analysis
The crystal structure of a related quinazolinone compound, 2,3-dihydro-2-(2-hydroxyphenyl)-3-phenyl- quinazolin-4(1H)-one, was determined through single-crystal X-ray diffraction analysis. It revealed an orthorhombic space group with a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, highlighting the complex molecular interactions that characterize quinazolinone derivatives (L. Yong, 2005).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a variety of chemical reactions that demonstrate their reactivity and potential for modification. For example, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation produces quinazolinones and oxadiazoles, illustrating the versatility of quinazolinone chemistry in generating diverse molecular structures (Reddy et al., 1986).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. The analysis of these properties is essential for understanding the behavior of quinazolinones in different environments and for their application in scientific research.
Chemical Properties Analysis
The chemical properties of 2-benzyl-3-phenyl-4(3H)-quinazolinones, including their reactivity, stability, and interaction with other molecules, underpin their biological activity and pharmacological potential. Studies on the reactivity of these compounds with various nucleophiles and electrophiles can provide insights into their mechanism of action and potential therapeutic applications.
- (Kodonidi et al., 2023)
- (Reddy et al., 1986)
- (L. Yong, 2005)
Applications De Recherche Scientifique
Antimicrobial Activity
2-Benzyl-3-phenyl-4(3H)-quinazolinone derivatives exhibit significant antimicrobial properties. A study by Gupta et al. (2008) demonstrated that these compounds, particularly when substituted with styryl moiety, show enhanced antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activities against Aspergillus niger and Fusarium oxysporum (Gupta, Kashaw, Jatav, & Mishra, 2008). Another study also reported the synthesis of quinazolinone derivatives and their antibacterial effectiveness, particularly against Gram-positive and Gram-negative bacteria (Osarumwense, Edema, & Usifoh, 2021).
Anticonvulsant and Antidepressant Properties
These compounds have shown promise in treating neurological disorders. Laddha and Bhatnagar (2008) synthesized a series of quinazolinones and evaluated them for anticonvulsant activity, revealing significant efficacy in seizure models in mice (Laddha & Bhatnagar, 2008). Additionally, Amir, Ali, and Hassan (2013) synthesized quinazolinone derivatives that not only showed anticonvulsant activity but also potential antidepressant effects (Amir, Ali, & Hassan, 2013).
Anti-inflammatory and Analgesic Effects
Quinazolinone derivatives exhibit anti-inflammatory and analgesic properties. A study by Yeşilada et al. (2004) synthesized quinazolinone derivatives and assessed their effectiveness in reducing inflammation and pain in animal models (Yeşilada et al., 2004).
Antioxidant Properties
Research by Mravljak et al. (2021) explored the antioxidant potential of 2-substituted quinazolin-4(3H)-ones, revealing that specific substitutions at position 2 of the quinazolinone scaffold significantly enhance antioxidant activity (Mravljak, Slavec, Hrast, & Sova, 2021).
Dyeing Application
In the field of textiles, quinazolinone-based dyes have been developed, providing a range of colors for fabrics. Parekh, Lokh, and Wala (2012) synthesized quinazolinone based acid azo dyes suitable for dyeing silk, wool, and cotton fibers (Parekh, Lokh, & Wala, 2012).
Cytotoxic and Anticancer Activities
Studies have also shown the potential of quinazolinone derivatives in cancer treatment. Taherian et al. (2019) synthesized novel quinazolinone derivatives with benzimidazole substitution, which exhibited significant cytotoxicity against cancer cell lines (Taherian et al., 2019). Another study synthesized quinazolin-4(3H)-one derivatives with thiadiazol substitution, showing notable anticancer activity in vitro and in vivo (Joseph et al., 2010).
Chemical Sensor Applications
Quinazolinone derivatives have been utilized in the development of chemical sensors. Zhang et al. (2007) used a quinazolinone derivative as a fluoroionophore for sensitive detection of iron ions, demonstrating its effectiveness as a chemical sensor (Zhang, Cheng, Zhang, Shen, & Yu, 2007).
Propriétés
IUPAC Name |
2-benzyl-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c24-21-18-13-7-8-14-19(18)22-20(15-16-9-3-1-4-10-16)23(21)17-11-5-2-6-12-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXJWDPBDSRVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)
![(1R*,2S*)-N-butyl-2-[(3-phenoxy-1-azetidinyl)carbonyl]cyclohexanecarboxamide](/img/structure/B5598008.png)
![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)
![4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5598020.png)

![benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)
![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)
![8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598053.png)
![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5598060.png)


![(3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5598101.png)